molecular formula C11H19NO3 B3247290 4-(Cyclohexanecarboxamido)butanoic acid CAS No. 180991-57-5

4-(Cyclohexanecarboxamido)butanoic acid

Cat. No.: B3247290
CAS No.: 180991-57-5
M. Wt: 213.27 g/mol
InChI Key: PQHOZYQYSBHPLA-UHFFFAOYSA-N
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Description

4-(Cyclohexanecarboxamido)butanoic acid is an organic compound with the molecular formula C11H19NO3. It belongs to the class of gamma amino acids and derivatives, characterized by the presence of an amino group attached to the gamma carbon atom. This compound is notable for its unique structure, which includes a cyclohexane ring and a butanoic acid moiety, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexanecarboxamido)butanoic acid typically involves the reaction of cyclohexanecarboxylic acid with butanoic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexanecarboxamido)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone or cyclohexanecarboxylic acid, while reduction can produce cyclohexylamine derivatives .

Scientific Research Applications

4-(Cyclohexanecarboxamido)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Cyclohexanecarboxamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, blocking their activity and affecting metabolic processes. Additionally, it can bind to receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclohexanecarboxamido)butanoic acid is unique due to its combination of a cyclohexane ring and a butanoic acid moiety, which imparts distinct chemical and biological properties. This dual structure allows it to participate in a variety of reactions and interact with different molecular targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

4-(cyclohexanecarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c13-10(14)7-4-8-12-11(15)9-5-2-1-3-6-9/h9H,1-8H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHOZYQYSBHPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301267844
Record name 4-[(Cyclohexylcarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301267844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180991-57-5
Record name 4-[(Cyclohexylcarbonyl)amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180991-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Cyclohexylcarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301267844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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